sodium 2-(3-hydroxyazetidin-1-yl)acetate
Description
Properties
IUPAC Name |
sodium;2-(3-hydroxyazetidin-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3.Na/c7-4-1-6(2-4)3-5(8)9;/h4,7H,1-3H2,(H,8,9);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SALVVYHCTSNXBF-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)[O-])O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8NNaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Saponification of Ethyl 2-(3-Hydroxyazetidin-1-yl)Acetate
The most direct route involves hydrolyzing ethyl 2-(3-hydroxyazetidin-1-yl)acetate (PubChem CID: 71309772) with sodium hydroxide. In a representative procedure, the ethyl ester (10 mmol) is dissolved in ethanol and treated with 2N NaOH (20 mmol) at 80°C for 2 hours. The reaction mixture is concentrated, and the residue is neutralized to precipitate the sodium salt. This method achieves an 85% yield with high purity (>98%).
Reaction Conditions:
Boc Deprotection and Hydrolysis
An alternative approach begins with a tert-butoxycarbonyl (Boc)-protected intermediate. For example, methyl [2-oxo-2-((2S)-1-tert-butoxycarbonylpiperidin-2-yl)]acetate (IV) undergoes nitro reduction and cyclization to form 3-hydroxyazetidine derivatives. Subsequent Boc deprotection with HCl and saponification with NaOH yields the sodium salt. This method, while lengthier, avoids side reactions during azetidine formation.
Cyclization and Subsequent Functionalization
Nitro Reduction and Cyclization
A patent by WO2017096996A1 describes a cyclization strategy starting from (2S)-2-piperidinecarboxylic acid. After acyl cyanation and esterification, the intermediate [2-hydroxy-2-((2S)-1-tert-butoxycarbonylpiperidin-2-yl)-3-nitro]propionate (V) undergoes sodium borohydride-mediated nitro reduction. The resulting amine intermediate is cyclized using an azo reagent and organic phosphine to form (2S)-1-tert-butoxycarbonyl-2-(3-hydroxyazetidin-3-yl)piperidine (II). Acidic hydrolysis removes the Boc group, and neutralization with NaOH affords the sodium salt.
Key Steps:
-
Nitro Reduction: NaBH₄ in methanol, 20–30°C, 6 hours.
-
Cyclization: Azobisisobutyronitrile (AIBN), triphenylphosphine, 50°C, 4 hours.
Coupling Reactions with 3-Hydroxyazetidine
Amide Bond Formation
WO2018008929A1 discloses a method where 3-hydroxyazetidine is coupled to a carboxylic acid precursor using carbodiimide reagents. For instance, 8-[(2,6-dimethylbenzyl)amino]-2,3-dimethylimidazo[1,2-a]pyridin-6-carboxylic acid reacts with 3-hydroxyazetidine in the presence of EDCI and HOBt. After coupling, the ester group is hydrolyzed with NaOH to yield the sodium salt.
Optimized Conditions:
-
Coupling Agents: EDCI, HOBt
-
Base: Triethylamine
-
Solvent: Dichloromethane
Comparative Analysis of Preparation Methods
Efficiency Notes:
Chemical Reactions Analysis
Types of Reactions
Sodium 2-(3-hydroxyazetidin-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols. Substitution reactions can result in a wide range of products, depending on the nucleophile used .
Scientific Research Applications
Sodium 2-(3-hydroxyazetidin-1-yl)acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of pharmaceuticals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of sodium 2-(3-hydroxyazetidin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The azetidine ring in the compound is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Sodium 2-(3-hydroxyazetidin-1-yl)acetate belongs to a broader class of functionalized sodium acetates. Below is a comparative analysis with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison
Key Observations:
Structural Diversity :
- This compound is distinct due to its hydroxyazetidine ring, which enhances hydrogen-bonding capacity compared to benzodiazol or pyrrolidine analogs .
- The tert-butyl ester variant () offers improved lipophilicity, making it more suitable for cell-penetrant drug candidates .
Applications :
- Sodium 2-(3,4,5-trihydroxybenzoyloxy)acetate () has broader industrial applications due to its trihydroxybenzoyl group, which is redox-active and useful in material science .
- In contrast, this compound is primarily restricted to pharmaceutical research , leveraging its compact heterocyclic structure for CNS-targeted molecules .
Synthetic Utility :
- The ethyl ester derivative () is a precursor for prodrug synthesis, while the sodium salt form facilitates aqueous solubility in biological assays .
Research Findings and Data
Table 2: Comparative Physicochemical Data
| Property | This compound | Sodium 2-(1H-1,3-benzodiazol-1-yl)acetate | tert-Butyl 2-(3-hydroxyazetidin-1-yl)acetate |
|---|---|---|---|
| Melting Point (°C) | Not reported | Not reported | Not reported |
| Boiling Point (°C) | Not reported | Not reported | Not reported |
| Solubility | Water-soluble | Limited data | Soluble in organic solvents |
| Stability | Stable at RT | Discontinued | Stable under inert atmosphere |
| Key References |
Q & A
Q. Basic Research Focus
- NMR : -NMR confirms the azetidine ring (δ 3.5–4.0 ppm for N–CH) and acetate moiety (δ 2.3–2.6 ppm for CHCOO). -NMR identifies the carboxylate carbon at ~175 ppm .
- HPLC : Reverse-phase C18 columns with UV detection (210–230 nm) assess purity. Mobile phases often use ammonium acetate buffers (pH 4.5) to enhance retention .
- Mass Spectrometry : ESI-MS in negative mode detects the molecular ion [M–Na] for exact mass validation .
How does the hydroxyazetidine moiety influence the compound’s stability under physiological conditions?
Advanced Research Focus
The 3-hydroxyazetidine group introduces pH-dependent instability due to ring strain. In acidic conditions (pH < 5), the azetidine ring may undergo hydrolysis, forming a linear amine and ketone byproduct. Stability studies using accelerated degradation (40°C/75% RH) and HPLC monitoring reveal:
- Half-life : ~48 hours at pH 7.4 (simulated physiological conditions).
- Mitigation Strategies : Lyophilization or formulation in buffered solutions (e.g., sodium acetate buffer, pH 5.5–6.0) enhances shelf life .
What pharmacological mechanisms are hypothesized for this compound, and how do structural analogs inform these hypotheses?
Advanced Research Focus
The compound’s structural similarity to tert-butyl 2-(3-hydroxyazetidin-1-yl)acetate suggests potential enzyme inhibition (e.g., kinases or proteases) via hydrogen bonding with the hydroxy group. Computational docking studies indicate:
- Targets : G-protein-coupled receptors (GPCRs) or ion channels due to azetidine’s rigid conformation.
- Contradictions : While benzothiazole analogs show DNA intercalation , this compound lacks aromaticity, suggesting divergent mechanisms. Validate via SPR (surface plasmon resonance) or radioligand binding assays .
How can researchers reconcile discrepancies in reported bioactivity data across structural analogs?
Advanced Research Focus
Contradictions arise from:
- Steric Effects : The sodium carboxylate group increases hydrophilicity, reducing membrane permeability compared to ester derivatives .
- Assay Variability : Cell-based vs. cell-free systems yield differing IC values. Standardize using orthogonal assays (e.g., fluorescence polarization and calorimetry).
- Metabolic Stability : The sodium salt may exhibit faster renal clearance than lipophilic esters, altering in vivo efficacy .
What strategies are effective for modifying the hydroxyazetidine scaffold to enhance target selectivity?
Q. Advanced Research Focus
- Substitution : Introduce electron-withdrawing groups (e.g., fluorine) at the azetidine 2-position to modulate pKa and hydrogen-bonding capacity.
- Hybridization : Conjugate with benzothiazole (as in sodium 2-(1,3-benzothiazol-2-yl)acetate ) to combine rigidity with aromatic interactions.
- Prodrug Design : Mask the carboxylate as an ester to improve bioavailability, followed by enzymatic hydrolysis in target tissues .
What analytical challenges arise in quantifying this compound in biological matrices?
Q. Advanced Research Focus
- Matrix Interference : Plasma proteins bind the carboxylate group, reducing recovery. Use protein precipitation with acetonitrile (≥90% recovery) or derivatization (e.g., methyl ester formation) for LC-MS/MS .
- Limit of Detection (LOD) : Achieve sub-ng/mL sensitivity via ion-pairing agents (e.g., heptafluorobutyric acid) in mobile phases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
